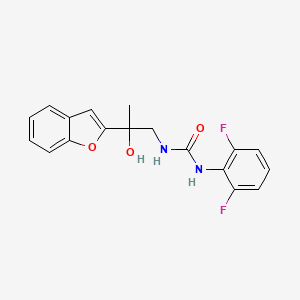
1-(2-(Benzofuran-2-il)-2-hidroxipropil)-3-(2,6-difluorofenil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a difluorophenyl urea moiety
Aplicaciones Científicas De Investigación
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps:
Formation of Benzofuran-2-yl Intermediate: The initial step involves the synthesis of the benzofuran-2-yl intermediate through cyclization reactions of appropriate precursors.
Hydroxypropylation: The benzofuran intermediate is then subjected to hydroxypropylation using suitable reagents such as epoxides under basic conditions.
Urea Formation: The final step involves the reaction of the hydroxypropylated benzofuran with 2,6-difluorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the urea moiety or the benzofuran ring.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The benzofuran ring can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds. The difluorophenyl urea moiety can interact with various enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea: Similar structure but with an ethyl group instead of a propyl group.
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,4-difluorophenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-18(24,15-9-11-5-2-3-8-14(11)25-15)10-21-17(23)22-16-12(19)6-4-7-13(16)20/h2-9,24H,10H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDACFMEMSOHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2550607.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2550611.png)
![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2550612.png)



![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)


![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)


